2-Fluoro-N,2-dimethylpropan-1-amine hydrochloride

Description

Chemical Nomenclature and Structural Identification

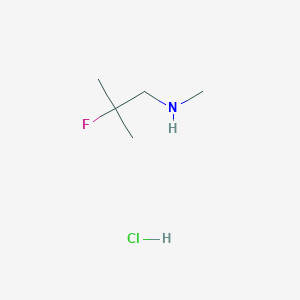

The compound 2-Fluoro-2-methylpropan-1-amine hydrochloride represents a significant example of fluorinated aliphatic amines, characterized by its unique structural features and chemical properties. According to established chemical databases, this compound is officially registered under the Chemical Abstracts Service number 879001-63-5 and possesses the molecular formula C4H11ClFN with a molecular weight of 127.59 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-fluoro-2-methyl-1-propanamine hydrochloride, reflecting its systematic structural organization.

The structural architecture of this compound features a propylamine backbone with strategic substitutions that significantly influence its chemical behavior and potential applications. The presence of a fluorine atom at the 2-position, combined with a methyl group at the same carbon center, creates a tertiary carbon bearing both fluorine and methyl substituents. This specific arrangement results in a molecular configuration where the amino group is positioned at the terminal carbon of the three-carbon chain, while the fluorine substitution occurs at the beta position relative to the amine functionality.

The three-dimensional molecular structure exhibits specific stereochemical characteristics due to the presence of the fluorine atom, which possesses the highest electronegativity among all elements. The Simplified Molecular Input Line Entry System representation of the free base is recorded as CC(C)(CN)F, providing a standardized method for computational and database applications. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free amine base form.

Historical Development and Discovery Context

The development of fluorinated amine compounds, including 2-Fluoro-2-methylpropan-1-amine hydrochloride, emerged from the broader scientific interest in organofluorine chemistry that gained momentum throughout the twentieth century. The systematic exploration of carbon-fluorine bond formation and its applications in pharmaceutical and materials science has driven research into various fluorinated amine architectures. The specific compound under discussion was first documented in chemical databases in 2012, with subsequent modifications and updates reflecting ongoing research interest and potential applications.

The historical context of fluorinated amine research reveals a progressive understanding of how fluorine substitution influences molecular properties, biological activity, and synthetic accessibility. Early investigations into fluorinated organic compounds focused primarily on simple fluoroalkanes and fluoroaromatics, but the recognition of fluorine's unique properties led to expanded research into more complex molecular architectures. The development of reliable synthetic methodologies for carbon-fluorine bond formation, particularly in the presence of other functional groups such as amines, represented a significant advancement in synthetic organic chemistry.

The emergence of specialized fluorinating reagents and catalytic systems has enabled the preparation of increasingly complex fluorinated amine structures. Research efforts have been particularly focused on developing methods that allow for selective fluorination without compromising the integrity of the amino functionality, which is often sensitive to the harsh conditions required for fluorine introduction. The successful synthesis of compounds like 2-Fluoro-2-methylpropan-1-amine hydrochloride demonstrates the maturation of these synthetic approaches and their practical applicability.

Significance in Fluorinated Amine Research

The importance of 2-Fluoro-2-methylpropan-1-amine hydrochloride and related fluorinated amine compounds extends across multiple domains of chemical research and application. In the context of medicinal chemistry, the introduction of fluorine atoms into organic molecules has become a widely recognized strategy for modifying biological activity, metabolic stability, and pharmacokinetic properties. The unique electronic properties of fluorine, combined with its size similarity to hydrogen, allow for subtle yet significant modifications to molecular behavior without dramatically altering overall molecular architecture.

Recent advances in the synthesis of fluorinated amino acids and related compounds have highlighted the growing importance of this chemical class in drug discovery and development. The ability to introduce fluorine substituents at specific positions within amine-containing molecules provides medicinal chemists with powerful tools for optimizing therapeutic compounds. The structural features present in 2-Fluoro-2-methylpropan-1-amine hydrochloride, particularly the beta-fluorine substitution pattern, are representative of modifications that can significantly influence biological activity and molecular recognition.

The compound's significance is further enhanced by its potential role in the development of novel synthetic methodologies for fluorinated amine preparation. Research has demonstrated that electrophilic fluorination reactions can be successfully applied to aliphatic amine systems, providing access to previously challenging molecular architectures. The superacid-promoted electrophilic carbon-hydrogen bond activation of aliphatic amines represents one such approach, where superelectrophilic species are generated and subsequently fluorinated through carefully controlled reaction conditions.

The broader impact of fluorinated amine research extends to the development of positron emission tomography tracers and fluorine-19 nuclear magnetic resonance probes, where the unique properties of fluorine provide valuable tools for biological imaging and analysis. The structural characteristics of compounds like 2-Fluoro-2-methylpropan-1-amine hydrochloride make them potentially valuable as building blocks or precursors for more complex fluorinated systems designed for these specialized applications.

Propriétés

IUPAC Name |

2-fluoro-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-5(2,6)4-7-3;/h7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMHWDXUZFAMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation and Amination via Activated Intermediates

One common approach involves the preparation of an activated intermediate such as 1-chloro-N,N-dimethylpropan-2-amine hydrochloride , which is then subjected to nucleophilic substitution or further functionalization to introduce the fluorine atom and amine group.

- Step 1: Starting from a suitable amino acid derivative (e.g., D-alanine), conversion to N,N-dimethylalaninol is carried out.

- Step 2: Formation of the activated intermediate (e.g., 1-chloro-N,N-dimethylpropan-2-amine hydrochloride) via chlorination or sulfonation.

- Step 3: Reaction of the activated intermediate with a fluorinating agent or base in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).

- Step 4: Isolation of the fluorinated amine hydrochloride.

| Parameter | Details |

|---|---|

| Base | Potassium t-butoxide, sodium hydroxide, or potassium hydroxide |

| Solvent | DMF, DMSO, THF, N-methyl-2-pyrrolidone, dioxane, or water |

| Temperature | Ambient to 100 °C |

| Reaction time | 1–6 hours |

| Yield | High enantiomeric excess (>99% e.e.) and yields >95% reported for analogous compounds |

This method is adapted from the synthesis of related amine hydrochlorides such as levomethadone hydrochloride, highlighting the use of activated intermediates and bases in polar solvents to achieve selective fluorination and amination.

Direct Fluorination of Aminopropane Derivatives

An alternative method involves direct fluorination of N,N-dimethylpropan-1-amine derivatives under controlled conditions:

- Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents.

- Reaction performed at low temperatures (0–5 °C) in inert atmosphere to prevent side reactions.

- Quenching with hydrochloric acid to form the hydrochloride salt.

- Purification by crystallization or chromatography.

While specific data for 2-fluoro-N,2-dimethylpropan-1-amine hydrochloride is limited, similar fluorinated amines have been synthesized using this approach with moderate to high yields and good purity.

Condensation and Subsequent Reduction

A multi-step synthetic route involves:

- Condensation of amine precursors with aldehydes or ketones to form imines or Schiff bases.

- Subsequent reduction to yield the fluorinated amine hydrochloride.

- Use of hydrazine hydrate or other reducing agents under mild conditions.

- Isolation of the hydrochloride salt by acidification and crystallization.

This method is exemplified in the synthesis of fluorinated amides and amines with fluorine substitution at the alpha position, achieving good yields and structural integrity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Solvent(s) | Conditions | Yield/Enantiomeric Excess | Notes |

|---|---|---|---|---|---|

| Activated Intermediate Route | 1-Chloro-N,N-dimethylpropan-2-amine HCl, base | DMF, DMSO, THF | 25–100 °C, 1–6 h | >95% yield, >99% e.e. | High stereoselectivity, scalable |

| Direct Fluorination | N,N-Dimethylpropan-1-amine, fluorinating agent | CH2Cl2, inert solvents | 0–5 °C, inert atmosphere | Moderate to high yield | Requires careful temperature control |

| Condensation & Reduction | Aldehydes/ketones, hydrazine hydrate, reducing agent | Methanol, ethanol | 25–35 °C, mild stirring | Good yield (~85%) | Multi-step, suitable for complex derivatives |

Detailed Research Findings

- The activated intermediate approach allows for high enantiomeric purity and is adaptable to various substituted amines, making it suitable for pharmaceutical intermediates.

- Solvent choice critically affects reaction efficiency; polar aprotic solvents enhance nucleophilicity and fluorination rates.

- Bases such as potassium t-butoxide provide strong, non-nucleophilic conditions favorable for substitution without side reactions.

- Direct fluorination methods require stringent temperature and moisture control to avoid decomposition or over-fluorination.

- Condensation followed by reduction offers versatility for introducing fluorinated amine groups into complex molecular frameworks but involves more steps and purification stages.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group facilitates nucleophilic substitution under specific conditions. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the hydrochloride salt dissociates, enhancing the amine’s nucleophilicity.

Key Reaction Example :

Reaction with alkyl halides (e.g., methyl iodide) yields quaternary ammonium salts:

Conditions :

-

Solvent: DMSO or acetonitrile

-

Temperature: 25–60°C

-

Base: Na₂CO₃ (to neutralize HCl)

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | N,N,2-Trimethyl-2-fluoropropan-1-ammonium iodide | 75–85 |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Steric hindrance from the dimethyl group may reduce reaction rates compared to less-substituted amines.

Key Reaction Example :

Optimized Conditions :

-

Coupling agent: EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

| Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 60–70 |

Oxidation Reactions

The tertiary amine structure resists oxidation under mild conditions. Strong oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) may form N-oxides.

Reaction Pathway :

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 50–70°C

-

Catalyst: None required

| Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%) | N-Oxide | 40–50 |

Salt Metathesis

The hydrochloride salt undergoes ion exchange with stronger acids (e.g., H₂SO₄) or bases (e.g., NaOH):

Conditions :

-

Solvent: Water

-

Temperature: 0–25°C

Fluorine-Specific Reactivity

The fluorine atom’s electronegativity polarizes adjacent C–H bonds, enabling dehydrohalogenation or elimination under basic conditions:

Conditions :

-

Base: KOtBu (potassium tert-butoxide)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C to 0°C

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development:

The compound is being investigated for its role as a pharmacological agent. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that similar amines can act as inhibitors for enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drugs .

2. Antiparasitic Activity:

Research indicates that derivatives of amines like 2-fluoro-N,2-dimethylpropan-1-amine hydrochloride can exhibit activity against parasitic infections. For example, compounds in similar classes have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness . The mechanism often involves disruption of metabolic processes in the parasites, providing a pathway for further development.

3. Central Nervous System (CNS) Disorders:

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating CNS disorders. Similar compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression and anxiety disorders .

Agrochemical Applications

1. Herbicides and Pesticides:

Amine compounds are frequently used in the formulation of herbicides and pesticides due to their effectiveness in disrupting plant growth or pest metabolism. The fluorine substitution can enhance the stability and efficacy of these compounds under environmental conditions .

2. Plant Growth Regulators:

Research has indicated that certain amines can act as growth regulators in plants, influencing processes such as germination and flowering. This application could be extended to this compound through structural modifications to enhance its bioactivity .

Materials Science Applications

1. Polymer Chemistry:

The compound can serve as a monomer or additive in polymer synthesis. Its amine functionality allows for reactions that can modify polymer properties, such as increasing thermal stability or enhancing mechanical strength .

2. Coatings and Adhesives:

Due to its chemical properties, this compound may be used in formulating coatings and adhesives that require specific bonding characteristics or resistance to environmental degradation .

Case Study 1: Anti-inflammatory Drug Development

A study focused on synthesizing derivatives of this compound revealed promising results in inhibiting soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory diseases. The synthesized compounds exhibited significant analgesic effects in animal models, indicating potential for further development as therapeutic agents against arthritis and sepsis .

Case Study 2: Antiparasitic Efficacy

In a model testing the efficacy of various amine derivatives against Trypanosoma brucei, one compound demonstrated complete cure rates without relapse over 30 days. This highlights the potential of structurally similar compounds to address parasitic infections effectively .

Mécanisme D'action

The mechanism of action of 2-Fluoro-N,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chloro-Substituted Analogs

- 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: N/A; Molecular formula: C₅H₁₂Cl₂N): Replacing fluorine with chlorine increases molecular weight (278.62 vs. 143.61 g/mol) and alters reactivity.

- 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride (CAS: 5041-09-8):

The chlorine at the third carbon creates a linear structure, reducing steric hindrance compared to the branched target compound. This may improve synthetic accessibility but reduce target specificity in receptor binding .

Bromo- and Phenyl-Substituted Analogs

- However, increased molecular weight (278.62 g/mol) may reduce solubility compared to the fluorine analog .

- This contrasts with the fluorine analog’s compact, polar structure .

Structural Isomers and Homologs

- 2,2-Dimethylpropan-1-amine hydrochloride (CAS: 15925-18-5; Similarity score: 0.59):

Lacking fluorine, this compound has reduced electronegativity and polarity. Its lower molecular weight (137.64 g/mol) may improve volatility but diminish hydrogen-bonding capacity in aqueous environments . - 1-Fluoro-2-methylpropan-2-amine hydrochloride (CAS: 112433-51-9): A positional isomer of the target compound, with fluorine at the first carbon.

Pharmaceutical Derivatives and Impurities

- Desmethyltrimipramine Hydrochloride (CAS: 10464-24-1):

A dibenzazepine-derived amine hydrochloride, this compound shares the dimethylamine moiety but includes a polycyclic aromatic system. Such structural complexity enhances serotonin receptor affinity, contrasting with the simpler aliphatic fluorine analog . - Bicyclo[1.1.1]pentan-1-amine hydrochloride :

Used in medicinal chemistry for strain-release functionalization, this compound’s rigid bicyclic framework highlights how conformational restrictions in the target compound’s branched structure might influence bioactivity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Fluoro-N,2-dimethylpropan-1-amine HCl | 112433-51-9 | C₅H₁₂ClFN | 143.61 | F, 2×CH₃ |

| 2-Chloro-N,N-dimethylpropan-1-amine HCl | N/A | C₅H₁₂Cl₂N | 156.51 | Cl, 2×CH₃ |

| 3-Chloro-N,N-dimethylpropane-1-amine HCl | 5041-09-8 | C₅H₁₂Cl₂N | 156.51 | Cl (C3), linear chain |

| 2,2-Dimethylpropan-1-amine HCl | 15925-18-5 | C₅H₁₂ClN | 137.64 | 2×CH₃ (no halogen) |

Table 2: Substituent Effects on Key Properties

| Substituent | Electronegativity | Atomic Radius (Å) | Lipophilicity (LogP) | Biological Impact |

|---|---|---|---|---|

| Fluorine | 3.98 | 0.64 | -0.38 | Enhances metabolic stability, polarity |

| Chlorine | 3.16 | 0.99 | 0.71 | Increases lipophilicity, membrane permeation |

| Bromophenyl | N/A | N/A | 2.89 | Aromatic interactions, reduced solubility |

Research Implications

- Fluorine’s Role : The fluorine atom in the target compound likely reduces oxidative metabolism in vivo compared to chlorine analogs, extending half-life in pharmacokinetic studies .

Activité Biologique

2-Fluoro-N,2-dimethylpropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the second carbon position, which significantly influences its biological activity. The molecular formula is CHClF\N, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures exhibit significant binding affinities for sigma receptors, which are implicated in various neurological disorders. The fluorination may enhance these interactions compared to non-fluorinated analogs.

Neuropharmacological Effects

Research indicates that this compound and its derivatives may possess antidepressant properties. Modifications to the compound have shown promising results in vitro regarding their efficacy as antidepressants and sigma receptor ligands. These findings suggest potential therapeutic applications in treating mood disorders.

Case Studies

A study explored the pharmacokinetic profile of related compounds in rodent models, revealing that certain structural modifications could lead to enhanced efficacy and reduced toxicity. For instance, while some derivatives showed poor exposure in NMRI mice, others demonstrated significant therapeutic effects without relapse over a 30-day observation period .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-2,2-dimethylpropan-1-amine | CHClF\N | Fluorine at a different position; potential CNS activity |

| N,N-Dimethylpropan-1-amine | CHN | Lacks fluorine; serves as a baseline for comparison |

| 2-Chloro-N,2-dimethylpropan-1-amine | CHClN | Chlorine instead of fluorine; differing reactivity |

The unique fluorination at the second carbon position may enhance biological activity compared to non-fluorinated or differently halogenated analogs.

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. These investigations typically assess:

- Binding Affinity : The presence of fluorine has been shown to improve binding affinities for various receptors.

- Efficacy : In vivo studies indicate that certain derivatives can achieve therapeutic concentrations in the brain, suggesting potential for treating central nervous system disorders.

- Toxicity Profiles : Ongoing research aims to optimize the therapeutic window by modifying structural components to reduce toxicity while maintaining efficacy.

Q & A

Q. What spectroscopic methods are critical for confirming the structure of 2-Fluoro-N,2-dimethylpropan-1-amine hydrochloride?

Answer: Structural confirmation requires a combination of 1H NMR , 13C NMR , and mass spectrometry (MS) . For example, in analogous compounds like 2,2-dimethylpropan-1-amine hydrochloride, distinct NMR signals for methyl groups (δ ~0.94 ppm) and amine protons (δ ~8.11 ppm) are observed in DMSO-d6 . Fluorine-specific techniques, such as 19F NMR , can confirm the presence and position of the fluorine substituent. Infrared (IR) spectroscopy is used to validate amine and hydrochloride functional groups. Cross-referencing with computational simulations (e.g., density functional theory) enhances accuracy .

Q. What synthetic pathways are commonly used to prepare fluorinated tertiary amines like this compound?

Answer: Two primary methods are:

- Reductive Amination : Reacting a fluorinated ketone with dimethylamine under hydrogenation conditions, followed by HCl treatment to form the hydrochloride salt. Catalysts like palladium or nickel may optimize yield .

- Direct Amination : Using thiourea or ammonia as amine sources under high-pressure conditions, as demonstrated in the synthesis of memantine hydrochloride . Solvent choice (e.g., toluene or DCM) and temperature gradients (e.g., 160°C for activation, 80°C for stabilization) significantly impact reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectral data for this compound?

Answer: Inconsistent yields often arise from moisture sensitivity or catalyst deactivation. Strategies include:

- Reproducing Reactions : Strictly controlling anhydrous conditions (e.g., using molecular sieves) and inert atmospheres .

- Cross-Validation : Employing multiple analytical techniques (e.g., HPLC-MS for purity, X-ray crystallography for absolute configuration) to confirm structural assignments .

- Computational Modeling : Comparing experimental NMR shifts with simulated spectra to identify misassignments .

Q. What role does the fluorine atom play in the compound’s reactivity and stability compared to non-fluorinated analogs?

Answer: The electron-withdrawing effect of fluorine reduces the nucleophilicity of the amine, altering reaction kinetics in substitution or oxidation reactions. For example, fluorinated amines may exhibit slower SN2 reactivity but enhanced stability against metabolic degradation. Comparative studies with non-fluorinated analogs (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) reveal differences in hydrogen-bonding potential and solubility .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

- HPLC with Charged Aerosol Detection (CAD) : Detects non-UV-active impurities (e.g., inorganic salts) .

- GC-MS Headspace Analysis : Identifies volatile byproducts from synthesis (e.g., residual solvents).

- Ion Chromatography : Quantifies halide impurities (e.g., excess chloride). Calibration with certified reference standards (e.g., EP/BP impurities) ensures accuracy .

Q. How can solvent polarity and temperature gradients be optimized in large-scale synthesis?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in amination steps .

- Temperature Profiling : Multi-stage protocols (e.g., 160°C for bond activation, 80°C for intermediate stabilization) improve yield and reduce decomposition .

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures consistent reaction progression .

Q. What challenges arise in scaling up synthesis from laboratory to industrial production?

Answer: Key challenges include:

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are preferred for recyclability in continuous flow reactors .

- Safety Protocols : Managing exothermic reactions (e.g., HCl gas evolution) requires robust pressure and temperature controls .

- Purification : Implementing fractional crystallization or simulated moving bed (SMB) chromatography to meet pharmacopeial purity standards .

Methodological Considerations

Q. What computational tools aid in predicting reaction pathways for fluorinated amines?

Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes based on analogous reactions (e.g., thiourea-mediated amination) .

- DFT Calculations : Predict thermodynamic favorability of intermediates and transition states, particularly for fluorine’s steric and electronic effects .

Q. How can researchers design experiments to study the biological activity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.